molecular formula C7H7F3N2O2S B2922820 1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole CAS No. 2249695-91-6

1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole

Cat. No. B2922820
M. Wt: 240.2
InChI Key: FPYBFWXKLLJJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole, also known by its systematic name 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester , is a chemical compound with the molecular formula C₁₁H₁₆BF₃N₂O₂ . It belongs to the class of boronic acid derivatives and is commonly used in the synthesis of various bioactive small molecules . The compound’s structure consists of a pyrazole ring with a trifluoromethylsulfonyl group and a boronic acid pinacol ester substituent.


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 99-100°C .

properties

IUPAC Name

1-methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c1-12-5-6(4-11-12)2-3-15(13,14)7(8,9)10/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYBFWXKLLJJQY-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole

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